molecular formula C12H7ClN4O4S B11829865 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine

1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11829865
M. Wt: 338.73 g/mol
InChI Key: JRTLJQDNROSAJX-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a benzenesulfonyl group, a chlorine atom at position 4, and a nitro group at position 3. This scaffold is structurally distinct due to the electron-withdrawing nitro group, which enhances reactivity and influences intermolecular interactions . The benzenesulfonyl moiety improves solubility and may contribute to binding affinity in biological systems, as seen in related compounds targeting autoimmune diseases .

Synthetic routes for analogous compounds involve nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. For instance, benzenesulfonyl chloride reacts with pyrrolo[2,3-b]pyridine derivatives under basic conditions (e.g., NaH in DMF) to introduce the sulfonyl group, achieving yields >99% . The nitro group is likely introduced via nitration or displacement of halide/iodide intermediates, though specific protocols for this compound require extrapolation from related methodologies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7ClN4O4S

Molecular Weight

338.73 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-chloro-5-nitropyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H7ClN4O4S/c13-11-9-6-15-16(12(9)14-7-10(11)17(18)19)22(20,21)8-4-2-1-3-5-8/h1-7H

InChI Key

JRTLJQDNROSAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=NC=C(C(=C3C=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with 2-chloro-3-nitropyridine (CAS: 54231-36-6), a commercially available substrate bearing pre-installed nitro and chloro groups. This compound serves as an ideal precursor due to its electrophilic reactivity at the C2 position, enabling nucleophilic aromatic substitution (SNAr) reactions.

Hydrazine-Mediated Cyclization

Reaction of 2-chloro-3-nitropyridine with hydrazine hydrate in dimethylformamide (DMF) at 60°C facilitates SNAr displacement of the chloro group, forming a hydrazine intermediate. Subsequent cyclization under acidic conditions yields 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine .

Key Reaction Conditions :

  • Solvent: DMF or acetonitrile

  • Temperature: 60–80°C

  • Catalyst: Hydroxylamine hydrochloride (enhances cyclization efficiency)

  • Yield: 71–85% (optimized via stoichiometric control)

Sulfonylation at the Pyrazole Nitrogen

The 1H-pyrazolo[3,4-b]pyridine intermediate undergoes sulfonylation at the N1 position using benzenesulfonyl chloride in the presence of a base.

Optimization of Sulfonylation

  • Base Selection : Triethylamine or pyridine (neutralizes HCl byproduct).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature (prevents over-sulfonylation).

  • Yield : ~75–80% (reported for analogous pyrrolopyridine derivatives).

Mechanistic Insight :
Deprotonation of the pyrazole nitrogen generates a nucleophilic site, which attacks the electrophilic sulfur in benzenesulfonyl chloride, forming the sulfonamide linkage.

Alternative Pathways and Comparative Analysis

Japp–Klingemann Reaction for Hydrazone Formation

A modified Japp–Klingemann reaction, as described by, involves coupling 2-chloro-3-nitropyridine with arenediazonium tosylates to form hydrazones. Intramolecular cyclization of the hydrazone intermediate under basic conditions (e.g., K2CO3) yields the pyrazolo[3,4-b]pyridine core. This method avoids isolated hydrazine handling, improving safety and scalability.

Advantages :

  • One-pot synthesis reduces purification steps.

  • Compatibility with electron-withdrawing groups (e.g., nitro).

Limitations :

  • Requires strict control of diazonium salt stability.

Nitration Post-Cyclization

For substrates lacking pre-installed nitro groups, nitration can be performed after cyclization. Using a mixture of HNO3 and H2SO4, electrophilic nitration occurs preferentially at the electron-deficient C5 position of the pyridine ring.

Challenges :

  • Competing sulfonation or over-nitration.

  • Requires protecting group strategies for sensitive functionalities.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3) : Key signals include aromatic protons (δ 7.2–8.6 ppm) and the sulfonyl-linked benzene ring (δ 7.5–7.9 ppm).

  • 13C NMR : Distinct peaks for C4-Cl (δ 110–115 ppm) and C5-NO2 (δ 150–155 ppm).

Mass Spectrometry

  • Molecular Ion Peak : m/z 337.74 [M+H]+ (calculated for C14H11ClN4O4S).

Industrial-Scale Considerations and Environmental Impact

Solvent Recycling

  • DMF and acetonitrile recovery via distillation reduces waste.

  • Aqueous workup steps minimize organic solvent use.

Catalytic Innovations

  • Immobilized base catalysts (e.g., polymer-supported triethylamine) enhance reusability.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, to form sulfone derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.

    Sulfone Derivatives: Formed by oxidation of the benzenesulfonyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate pathways associated with inflammatory responses, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives can reduce the production of pro-inflammatory cytokines .

Polymeric Applications

In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under heat and mechanical stress .

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be used to synthesize other heterocyclic compounds that are essential in drug discovery .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro with IC50 values indicating potency against specific cancer types.
Study BAnti-inflammatory EffectsShowed significant reduction in cytokine levels in animal models of inflammation, suggesting potential therapeutic applications.
Study CMaterial ScienceHighlighted improved thermal stability and mechanical strength in polymer composites incorporating the compound.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the nitro, chloro, and benzenesulfonyl groups can influence its binding affinity and specificity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The pyrazolo[3,4-b]pyridine core (target compound) contains two adjacent nitrogen atoms in the fused ring system, whereas pyrrolo[2,3-b]pyridine analogues (e.g., compounds from and ) have one nitrogen.

Substituent Impact :

  • Nitro vs. Iodo/Trifluoromethyl : The nitro group in the target compound is a stronger electron-withdrawing group than iodine or trifluoromethyl, which may enhance electrophilic reactivity and influence binding to biological targets (e.g., kinases or immune receptors) .
  • Iodo Substituents : The 5-iodo analogue (419.6 g/mol) serves as a versatile intermediate for further functionalization via Ullmann or Suzuki-Miyaura couplings .

Pharmacological Relevance :

  • Pyrazolo[3,4-b]pyridine derivatives are explicitly patented for autoimmune disease treatment, suggesting the target compound may modulate immune pathways such as JAK/STAT or TNF-α . In contrast, pyrrolo[2,3-b]pyridine analogues are less documented in this context but show promise in oncology due to their kinase inhibition profiles .

Q & A

Q. Table 1: Representative Synthesis Pathways

MethodStarting MaterialsKey ConditionsYield (%)Reference
Condensation4-Chloro-pyrazolo[3,4-b]pyridineAniline derivatives, reflux60–75
Multi-component reaction5-Aminopyrazole, aldehydesKOH/ethanol, 80°C50–65

Advanced Synthesis: How can reaction conditions be optimized to improve regioselectivity in nitro-group introduction?

Answer:
Regioselectivity for nitro-group placement is influenced by:

  • Catalysts : Lewis acids (e.g., ZrCl₄) stabilize transition states, directing nitration to the 5-position .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions .
  • Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts .

Structural Characterization: What techniques validate the structure of this compound?

Answer:

  • X-ray Crystallography : Resolves the fused pyrazolo-pyridine core and confirms substituent positions (e.g., benzenesulfonyl at N1, nitro at C5) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons near δ 8.5–9.0 ppm indicate nitro-group deshielding.
    • ¹³C NMR : Sulfonyl-linked carbons appear at ~125–130 ppm .
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (C₁₄H₈ClN₄O₄S) .

Biological Activity: What therapeutic targets are associated with this compound?

Answer:
The compound exhibits potential as:

  • Kinase Inhibitor : The benzenesulfonyl group enhances binding to ATP pockets in protein kinases (e.g., JAK2) .
  • Antimicrobial Agent : Nitro and chloro groups confer activity against Leishmania spp. (IC₅₀: 0.12–0.39 µM in related analogs) .

Q. Table 2: Bioactivity Data for Analogous Compounds

CompoundTargetIC₅₀ (µM)Reference
3'-Diethylaminomethyl analogL. amazonensis0.12
Benzenesulfonyl derivativeJAK2 kinase0.85

Advanced SAR: How do substituents influence bioactivity?

Answer:

  • Nitro Group : Essential for redox-mediated antiparasitic activity (e.g., nitroreductase activation in Leishmania) .
  • Chloro Substituent : Increases lipophilicity (log P ~2.5), enhancing membrane permeability .
  • Benzenesulfonyl Group : Stabilizes π-π stacking with kinase active sites .

Computational Modeling: What QSAR parameters predict efficacy against Leishmania?

Answer:
QSAR studies highlight:

  • Hydrophobicity (log P) : Optimal range: 2.0–3.0 for membrane penetration .
  • Steric Parameters (Sterimol L/B₂) : Bulky substituents at C3 improve target binding .
  • Docking Simulations : AM1-predicted conformers overlay with amodiaquine, suggesting similar redox activation pathways .

Analytical Purity: Which HPLC methods ensure purity >95%?

Answer:

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm (λ_max for nitro groups) .

Stability: How does pH affect compound degradation?

Answer:

  • Acidic Conditions (pH <3) : Rapid hydrolysis of the sulfonamide bond.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours at 25°C .

Advanced Modifications: Can multi-component reactions introduce spirocyclic motifs?

Answer:
Yes. For example:

  • Spiro[indoline-pyrazolopyridine] : React with isothiocyanates and ketones under ultrasound/p-TSA catalysis (yield: 65–80%) .

Structural Alternatives: What analogs retain activity with reduced toxicity?

Answer:

  • Nitro → Cyano Substitution : Maintains kinase inhibition (IC₅₀: 1.2 µM) with lower cytotoxicity .
  • Chloro → Fluoro Replacement : Improves metabolic stability (t₁/₂: 8.5 hours in liver microsomes) .

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